8-nitro-3-(phenylsulfonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
3’-(BENZENESULFONYL)-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(BENZENESULFONYL)-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(BENZENESULFONYL)-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various substituents onto the benzenesulfonyl group.
Scientific Research Applications
3’-(BENZENESULFONYL)-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(BENZENESULFONYL)-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Known for its use as a DNA synthesis inhibitor.
Benzo[h]pyrano[2,3-b]quinoline derivatives: Synthesized via multicomponent reactions and used in various applications.
Uniqueness
3’-(BENZENESULFONYL)-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity and versatility make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H19N5O7S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3'-(benzenesulfonyl)-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C21H19N5O7S/c27-18-21(19(28)23-20(29)22-18)11-13-10-14(26(30)31)6-7-16(13)25-9-8-24(12-17(21)25)34(32,33)15-4-2-1-3-5-15/h1-7,10,17H,8-9,11-12H2,(H2,22,23,27,28,29) |
InChI Key |
FZRIPNBNGDOHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1S(=O)(=O)C3=CC=CC=C3)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
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